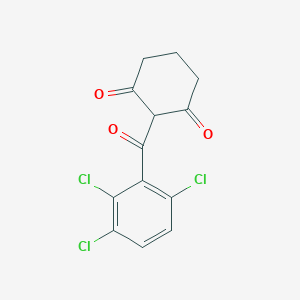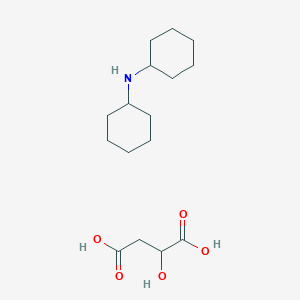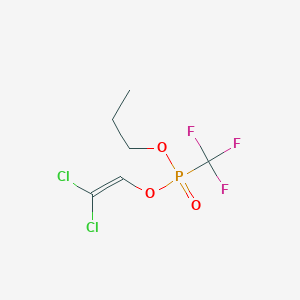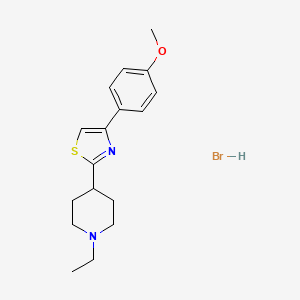
Bis(2-methoxyoxan-3-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxyoxan-3-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxyoxan-3-yl groups bonded to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxyoxan-3-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxyoxan-3-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the toxic nature of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methoxyoxan-3-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to elemental mercury and corresponding 2-methoxyoxan-3-yl derivatives.
Substitution: The 2-methoxyoxan-3-yl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) oxide, while reduction produces elemental mercury.
Aplicaciones Científicas De Investigación
Bis(2-methoxyoxan-3-yl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of bis(2-methoxyoxan-3-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The pathways involved include oxidative stress and disruption of cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: A well-known organomercury compound with significant biological and environmental impact.
Ethylmercury: Another organomercury compound used in medical applications, such as vaccines.
Phenylmercury: Used in industrial applications and as a preservative.
Uniqueness
Bis(2-methoxyoxan-3-yl)mercury is unique due to its specific structure and the presence of 2-methoxyoxan-3-yl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
87989-35-3 |
|---|---|
Fórmula molecular |
C12H22HgO4 |
Peso molecular |
430.89 g/mol |
Nombre IUPAC |
bis(2-methoxyoxan-3-yl)mercury |
InChI |
InChI=1S/2C6H11O2.Hg/c2*1-7-6-4-2-3-5-8-6;/h2*4,6H,2-3,5H2,1H3; |
Clave InChI |
KCVJMMNXVVCFHT-UHFFFAOYSA-N |
SMILES canónico |
COC1C(CCCO1)[Hg]C2CCCOC2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)



![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)




![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
